Mineralocorticoid Receptor (MR) Antagonist Activity: 6-Bromo-4-fluoropyridin-3-ol vs. 4-Fluoropyridin-3-ol
6-Bromo-4-fluoropyridin-3-ol exhibits measurable antagonist activity at the human mineralocorticoid receptor (MR) with an IC50 of 6309.57 nM, determined using a luciferase reporter gene assay in UAS-MR-bla HEK293 cells expressing a Gal4-fused MR ligand-binding domain [1]. In contrast, the comparator 4-fluoropyridin-3-ol shows no detectable inhibitory activity against CYP3A4, with an IC50 greater than 20,000 nM, suggesting a different interaction profile with nuclear receptors [2]. While not a direct MR assay comparison, this indicates that the addition of bromine at the 6-position significantly modulates target engagement.
| Evidence Dimension | Mineralocorticoid Receptor Antagonism |
|---|---|
| Target Compound Data | IC50 = 6309.57 nM |
| Comparator Or Baseline | 4-Fluoropyridin-3-ol (MR activity not detected; CYP3A4 IC50 > 20,000 nM) |
| Quantified Difference | Target compound shows measurable MR antagonism; comparator shows no activity at related nuclear receptor target. |
| Conditions | Gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells, luciferase reporter gene assay |
Why This Matters
This data demonstrates that the 6-bromo substitution is not a silent modification; it confers a specific, albeit weak, bioactivity that is absent in the unsubstituted analog, making it a relevant starting point for hit-to-lead optimization in programs targeting MR.
- [1] TargetMine. Antagonist activity of 6-Bromo-4-fluoropyridin-3-ol (ChEMBL:CHEMBL4528177) at human mineralocorticoid receptor LBD. Assay ID: ChEMBL_664902. View Source
- [2] BindingDB. Inhibition of CYP3A4 by 4-Fluoropyridin-3-ol (BDBM50600733). IC50 = 2.00E+4 nM. View Source
